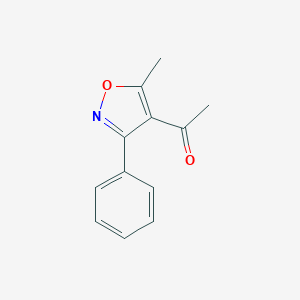

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone

Descripción

Significance of Isoxazole (B147169) Scaffolds in Medicinal Chemistry and Drug Discovery

The isoxazole moiety is a bioisostere for various functional groups, enabling it to modulate the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability. This can lead to improved pharmacokinetic profiles and enhanced biological activity. The rigid, planar structure of the isoxazole ring also provides a well-defined orientation for substituents, which is crucial for specific interactions with biological targets like enzymes and receptors.

The presence of nitrogen and oxygen atoms in the ring allows for hydrogen bonding and other non-covalent interactions, which are fundamental to drug-receptor binding. Furthermore, the isoxazole ring is relatively stable and can be readily synthesized and functionalized, making it an attractive component for combinatorial chemistry and the generation of extensive compound libraries for high-throughput screening.

Overview of Therapeutic Applications of Isoxazole-Containing Compounds

The versatility of the isoxazole scaffold is reflected in the wide range of therapeutic areas where its derivatives have found application. Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, leading to the development of drugs with diverse clinical uses.

Table 1: Therapeutic Applications of Isoxazole Derivatives

| Therapeutic Area | Examples of Biological Activity |

|---|---|

| Anti-inflammatory | Selective COX-2 inhibition for treating arthritis and pain. nih.gov |

| Antimicrobial | Activity against various bacterial and fungal strains. |

| Anticancer | Inhibition of kinases and other targets involved in tumor growth. |

| Antiviral | Efficacy against a range of viruses. |

| Neurological | Applications as anticonvulsant and antipsychotic agents. |

Notable examples of marketed drugs incorporating the isoxazole ring include the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole, highlighting the clinical success of this heterocyclic scaffold.

Rationale for Focusing on 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone and its Analogues

The primary importance of this compound lies in its role as a key synthetic intermediate. It serves as a crucial building block for the construction of more complex, pharmacologically active molecules. Specifically, it is a well-established precursor in the synthesis of a class of potent and selective cyclooxygenase-2 (COX-2) inhibitors.

The most prominent example is its use in the synthesis of Valdecoxib (4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide). nih.gov The structural core of Valdecoxib is the 3,4-disubstituted isoxazole ring system provided by this compound. Studying this specific compound and its analogues is therefore essential for optimizing the synthesis of these important anti-inflammatory drugs and for developing new derivatives with potentially improved properties. The exploration of its analogues, such as those with different substituents on the phenyl ring, allows researchers to investigate structure-activity relationships (SAR) and fine-tune the biological activity of the final products.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPHDEBMXBDBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312475 | |

| Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19212-42-1 | |

| Record name | 19212-42-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties and Synthesis

1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is a white crystalline powder. indiamart.com Its fundamental properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₂ chemspider.com |

| Molecular Weight | 201.225 g/mol chemspider.com |

| Melting Point | 51-53 °C indiamart.comshriramassociate.in |

| Boiling Point | 338.6 °C at 760 mmHg indiamart.comshriramassociate.in |

| Density | 0.970 g/mL (at 20 °C) indiamart.comshriramassociate.in |

| Flash Point | 158.6 °C indiamart.comshriramassociate.in |

| Appearance | White crystalline powder indiamart.com |

The synthesis of this compound is typically achieved through a 1,3-dipolar cycloaddition reaction. This classic method in heterocyclic chemistry involves the reaction of a nitrile oxide with an alkyne or an alkyne equivalent. In the case of this compound, the reaction occurs between a benzonitrile (B105546) oxide and a derivative of acetylacetone, such as sodium pentane-2,4-dionate. This approach allows for the efficient construction of the substituted isoxazole (B147169) ring system.

Structural Analysis

The precise three-dimensional arrangement of atoms in 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone has been elucidated by X-ray crystallography. The crystal structure reveals that the molecule crystallizes in the monoclinic space group. A notable feature of its structure is the dihedral angle between the isoxazole (B147169) and phenyl rings, which is approximately 84.8°. This significant twist indicates that the two rings are not coplanar. All observed bond lengths and angles within the molecule are within the normal ranges for similar chemical structures.

Chemical Reactivity and Use As a Synthetic Building Block

The chemical reactivity of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone is centered around its functional groups: the ketone (acetyl group) and the substituted isoxazole (B147169) ring. The acetyl group can undergo a variety of classical ketone reactions, such as condensation reactions. This reactivity is harnessed in its primary application as a synthetic intermediate.

As previously mentioned, its most significant use is in the multi-step synthesis of the selective COX-2 inhibitor, Valdecoxib. nih.gov The synthesis involves chemical modifications, including the addition of a sulfonamide group to the phenyl ring, to produce the final active pharmaceutical ingredient. The isoxazole core provided by this compound is essential for the drug's ability to selectively bind to the COX-2 enzyme.

Biological Activity of Analogues

Historical Perspectives on Isoxazole Synthesis

The chemistry of isoxazoles dates back to the late 19th century, with Ludwig Claisen's pioneering work in 1888 on the cyclic structure of 3-methyl-5-phenylisoxazole. The first synthesis of the parent isoxazole ring was achieved by Dunstan and Dymond. A significant advancement in isoxazole chemistry occurred between 1930 and 1946 through the extensive studies by Quilico on the synthesis of the ring system from nitrile oxides and unsaturated compounds. These foundational studies established the two primary and most versatile pathways for isoxazole ring construction that are still widely used today: the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-dicarbonyl compound, and the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.

Classical Synthetic Approaches for Isoxazole Derivatives

The classical methodologies for synthesizing isoxazoles remain the bedrock of isoxazole chemistry due to their reliability and versatility. These approaches are particularly relevant for producing polysubstituted isoxazoles like this compound.

The 1,3-dipolar cycloaddition reaction is one of the most effective methods for forming the isoxazole ring. This reaction involves the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and a dipolarophile, typically an alkyne or an alkene. When an alkyne is used, the reaction directly yields an isoxazole.

Nitrile oxides are unstable and are usually generated in situ from various precursors, most commonly by the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl halides. For the synthesis of this compound, the required precursors would be benzonitrile (B105546) oxide and an appropriately substituted alkyne, such as 3-pentyn-2-one.

The general reaction is outlined below:

Table 1: Proposed 1,3-Dipolar Cycloaddition for this compound

| Dipole Precursor | Dipolarophile | Product |

|---|

The nitrile oxide, generated from the oxidation of benzaldehyde (B42025) oxime, would react with the alkyne to form the desired trisubstituted isoxazole ring. The regioselectivity of the cycloaddition is a critical factor, and in many cases, a mixture of regioisomers can be formed. However, the reaction often provides a reliable route to highly functionalized isoxazoles.

The condensation of hydroxylamine with 1,3-dicarbonyl compounds is one of the oldest and most straightforward methods for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis. This reaction involves the nucleophilic attack of hydroxylamine on the two carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic isoxazole ring.

To synthesize this compound via this route, a specific β-dicarbonyl precursor is required: 3-benzoyl-2,4-pentanedione. The reaction of this dicarbonyl with hydroxylamine would lead to the formation of the target isoxazole.

A plausible and documented pathway to a key precursor for the target molecule, 5-methyl-3-phenylisoxazole-4-carbonyl chloride, starts with benzaldehyde and ethyl acetoacetate. chemicalbook.comchemdad.com This synthesis proceeds through the formation of benzonitrile oxide which then reacts with ethyl acetoacetate. The resulting isoxazole-4-carboxylate can be hydrolyzed to the carboxylic acid and subsequently converted to the carbonyl chloride. chemicalbook.comgoogle.com The acid chloride is a versatile intermediate that can be converted to the desired 4-acetyl group.

Table 2: Synthesis of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride via Dicarbonyl Route Intermediate

| Step | Reactant 1 | Reactant 2 | Intermediate/Product |

|---|---|---|---|

| 1 | Benzaldehyde | Hydroxylamine Hydrochloride | Benzaldoxime |

| 2 | Benzaldoxime | Chlorine | Benzhydroximoyl chloride |

| 3 | Benzhydroximoyl chloride | Ethyl acetoacetate | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate |

| 4 | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | Base (Hydrolysis) | 5-Methyl-3-phenylisoxazole-4-carboxylic acid |

| 5 | 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Thionyl chloride | 5-Methyl-3-phenylisoxazole-4-carbonyl chloride chemicalbook.comgoogle.com |

From the key intermediate, 5-methyl-3-phenylisoxazole-4-carbonyl chloride, the target compound this compound can be synthesized through various organometallic reactions, such as reaction with a methyl Grignard reagent in the presence of a suitable catalyst or with an organocadmium reagent.

The term "condensation reactions" in the context of isoxazole synthesis broadly encompasses the reaction of hydroxylamine with various 1,3-bielectrophilic species. While 1,3-diketones are the most common substrates, other related compounds can also be employed. These include α,β-unsaturated ketones, enaminones, β-chloroenones, and α-oxoketenedithioacetals. The fundamental principle remains the same: the formation of the N-O bond from hydroxylamine and the C-O-C-C-N framework from the three-carbon component, followed by cyclization and dehydration to yield the aromatic isoxazole ring. The reaction of 2,4-pentanedione with hydroxylamine, for example, is a classic condensation that yields 3,5-dimethylisoxazole. askfilo.comchegg.comaskfilo.com

Modern and Green Chemistry Approaches in Isoxazole Synthesis

In recent years, the field of organic synthesis has seen a significant shift towards more sustainable and efficient methodologies. The synthesis of isoxazoles has also benefited from these advancements, with the development of modern and green chemistry approaches that offer advantages such as milder reaction conditions, higher yields, and reduced environmental impact.

While the 1,3-dipolar cycloaddition is a powerful tool, it can sometimes suffer from a lack of regioselectivity. The introduction of transition metal catalysts, particularly copper(I), has revolutionized this reaction. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been adapted for isoxazole synthesis. Copper(I) acetylides can react with nitrile oxides to provide 3,4-disubstituted isoxazoles with high reliability and wide scope.

Palladium catalysis has also been employed in multi-component reactions to assemble the isoxazole ring. For instance, a four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide can produce pyrazole (B372694) or isoxazole derivatives. These metal-catalyzed methods often proceed under milder conditions than their thermal counterparts and can provide access to complex isoxazole structures that are difficult to obtain through classical means.

Table 3: Comparison of Synthetic Approaches for Isoxazoles

| Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Classical 1,3-Dipolar Cycloaddition | Thermal, in situ generation of nitrile oxide | High convergence, access to diverse substitution patterns | Can require harsh conditions, potential for regioisomeric mixtures |

| Classical Dicarbonyl Condensation | Acidic or basic conditions, heating | Readily available starting materials, straightforward | Can lack regioselectivity with unsymmetrical diketones |

| Transition Metal-Catalyzed Cycloaddition | Copper(I) or Palladium(II) catalysts, mild temperatures | High regioselectivity, mild conditions, high yields | Catalyst cost and toxicity, removal of metal residues |

| Green Approaches (e.g., Microwave) | Microwave irradiation, often solvent-free or in water | Rapid reaction times, improved yields, reduced waste | Specialized equipment required, scalability can be a challenge |

Green chemistry principles are increasingly being applied to isoxazole synthesis. The use of microwave irradiation can dramatically reduce reaction times and improve yields in both cycloaddition and condensation reactions. Performing these reactions in environmentally benign solvents like water, or under solvent-free conditions, further enhances their green credentials. These modern approaches are paving the way for more sustainable and efficient production of valuable isoxazole compounds.

Metal-Free Synthetic Routes

The synthesis of isoxazole ring systems without the use of metal catalysts represents a significant advancement in green chemistry, mitigating issues of cost, toxicity, and contamination associated with metal-catalyzed reactions. nih.gov A primary metal-free pathway to isoxazoles is the [3+2] cycloaddition reaction, which involves a 1,3-dipole reacting with a dipolarophile. researchgate.net In this context, nitrile oxides, serving as the 1,3-dipole, are reacted with alkynes or alkenes. researchgate.net

Nitrile oxides are typically generated in situ from the corresponding aldoximes using mild oxidizing agents to avoid their dimerization. nih.gov For instance, the oxidation of an aldoxime with an agent like sodium hypochlorite (B82951) can produce the nitrile oxide intermediate, which then readily undergoes cycloaddition. nih.gov Hypervalent iodine reagents have also been employed as effective oxidants for this transformation under metal-free conditions. researchgate.net

Another notable metal-free approach involves organocatalysis. Research has demonstrated that 1,3,5-triazine-2,4,6-triamine (B14427507) (melamine) can catalyze the reaction between β-keto esters and hydroxylamine hydrochloride to form 5-substituted isoxazol-3-ols, showcasing the potential of small organic molecules to facilitate isoxazole synthesis. Furthermore, enolate-mediated 1,3-dipolar cycloaddition reactions of β-functionalized ketones with nitrile oxides, catalyzed by organic bases like 1,1,3,3-tetramethylguanidine (B143053) (TMG), provide direct access to highly substituted isoxazoles with excellent regioselectivity. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing product yields, and enhancing selectivity. rsc.org The application of microwave irradiation to the synthesis of isoxazoles has proven highly effective, particularly for 1,3-dipolar cycloaddition reactions. mdpi.comrsc.org Conventional heating methods for these reactions can be sluggish, often requiring several hours or even days to reach completion. ijpcsonline.com In contrast, microwave heating can dramatically reduce reaction times to mere minutes. rsc.orgijpcsonline.com

This acceleration is attributed to the efficient and rapid heating of the reaction mixture through dielectric polarization, which is not dependent on the thermal conductivity of the vessel. rsc.org For the synthesis of isoxazoles, microwave irradiation has been successfully applied to the reaction of chalcones with hydroxylamine hydrochloride, resulting in significantly improved yields (from 58-69% to 67-82%) and reduced reaction times (from 6-8 hours to 6-10 minutes) compared to conventional methods. rsc.org Similarly, microwave-assisted one-pot, three-component reactions involving the coupling of acid chlorides with terminal alkynes, followed by in situ generation of nitrile oxides and subsequent cycloaddition, furnish 3,4,5-trisubstituted isoxazoles efficiently. ijpcsonline.com This method not only enhances yield and reduces time but also minimizes the formation of unwanted byproducts, such as furoxans. ijpcsonline.com

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | 6 - 8 hours | 6 - 10 minutes | rsc.org |

| Product Yield | 58 - 69% | 67 - 82% | rsc.org |

| Side Products | Furoxan formation observed | Significantly reduced | ijpcsonline.com |

Specific Synthetic Routes to this compound

The specific architecture of this compound, featuring substitution at the 3, 4, and 5 positions of the isoxazole ring, requires synthetic methods that offer high regiochemical control. The core of this molecule is the 5-methyl-3-phenylisoxazole moiety, a structure found in pharmacologically active compounds such as Valdecoxib. nih.gov

Synthesis via 1,3-Dipolar Cycloaddition of Nitrile Oxides with Sodium Pentane-2,4-dionate

A key strategy for constructing the this compound scaffold is the 1,3-dipolar cycloaddition of a nitrile oxide with a β-dicarbonyl compound. Specifically, this involves the reaction of benzonitrile oxide (the 1,3-dipole) with the enolate of pentane-2,4-dione (acetylacetone), which serves as the dipolarophile.

The reaction proceeds as follows:

Generation of the Nitrile Oxide : Benzonitrile oxide is generated in situ from benzohydroximoyl chloride through dehydrochlorination using a base. This method is common for producing nitrile oxides for immediate use in cycloaddition reactions.

Formation of the Enolate : Sodium pentane-2,4-dionate, the sodium salt of acetylacetone, provides the enolate form of the β-dicarbonyl compound. pearson.com This enolate is a nucleophilic species with a carbon-carbon double bond, making it a suitable dipolarophile.

Cycloaddition : The benzonitrile oxide undergoes a [3+2] cycloaddition reaction with the enolate of pentane-2,4-dionate. This reaction forms the five-membered isoxazole ring. The regioselectivity of this addition is crucial, leading to the formation of the desired 3-phenyl, 4-acetyl, and 5-methyl substitution pattern. The reaction results in an intermediate that, upon elimination of water, yields the final aromatic isoxazole product.

This enolate-mediated cycloaddition provides a direct route to the 3,4,5-trisubstituted isoxazole core. rsc.org

Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

Recent research has focused on developing more efficient and selective methods for the synthesis of polysubstituted isoxazoles, which can be applied to the production of this compound.

Organocatalytic Approaches: As mentioned earlier, the use of organic catalysts like 1,1,3,3-tetramethylguanidine (TMG) to mediate the cycloaddition between β-keto compounds and nitrile oxides is a significant advancement. rsc.org This metal-free approach enhances regioselectivity, which is paramount for correctly placing the acetyl group at the C4 position of the isoxazole ring. The catalyst activates the β-dicarbonyl compound, facilitating its reaction as a dipolarophile and leading to high yields of the desired trisubstituted isoxazole.

Domino Reactions: Another advanced strategy involves domino or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. A domino reductive Nef reaction/cyclization of β-nitroenones using tin(II) chloride dihydrate has been shown to efficiently produce 3,5-disubstituted isoxazoles. researchgate.net Adapting such domino strategies to incorporate a C4 substituent from a suitable precursor could offer a highly efficient, atom-economical route to compounds like this compound.

These novel strategies aim to improve upon traditional methods by offering milder reaction conditions, avoiding toxic reagents, improving yields, and providing superior control over the regiochemical outcome of the synthesis.

Antimicrobial Efficacy

The isoxazole scaffold is a prominent feature in many compounds exhibiting a wide range of antimicrobial properties. Research into this compound and its structural analogs has revealed significant potential in combating various microbial pathogens, including bacteria, fungi, viruses, and mycobacteria.

Antibacterial Activity

Isoxazole derivatives have demonstrated notable antibacterial efficacy. For instance, a series of novel benzofuran-isoxazole hybrid molecules were synthesized and evaluated for their antimicrobial activities. niscpr.res.in Several of these compounds exhibited moderate to excellent activity against the tested microbes. niscpr.res.in Specifically, compounds with a strong electron-withdrawing group, such as a nitro group on the phenyl ring attached to the isoxazole, were found to have increased antibacterial activity compared to other aryl-substituted isoxazoles. niscpr.res.in

In another study, novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives were synthesized and showed potent inhibitory effects against Staphylococcus aureus and Escherichia coli. nih.gov Two compounds, in particular, were found to strongly inhibit the DNA gyrase of both S. aureus and E. coli. nih.gov

The antibacterial potential of these compounds against various strains is summarized in the table below.

| Compound Type | Bacterial Strain(s) | Activity/Finding |

| Benzofuran-isoxazoles | Micrococcus luteus, Methicillin-resistant Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, Proteus vulgaris | Moderate to excellent activity observed for several derivatives. niscpr.res.in |

| 1-(dihydropyrazol-1-yl)ethanone oxime esters | Staphylococcus aureus, Escherichia coli | Strong inhibition of DNA gyrase with IC50 values as low as 0.125 µg/mL against E. coli DNA gyrase. nih.gov |

Antifungal Activity

The isoxazole moiety is also integral to compounds with significant antifungal properties. A novel class of benzofuran-isoxazole hybrids was tested against various fungal strains and showed promising results, with some compounds exhibiting potent activity when compared to the standard drug Nystatin. niscpr.res.in

Further research into hybrid molecules containing both 2-oxazoline and 1H-pyrazole systems, specifically 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles, demonstrated notable antifungal activity against six different Candida species. mdpi.com In vitro testing of these compounds showed lower Minimum Inhibitory Concentration (MIC) values compared to the reference drug fluconazole, indicating better inhibition of the yeasts. mdpi.com

| Compound Type | Fungal Strain(s) | Activity/Finding |

| Benzofuran-isoxazoles | Not specified | Good activity compared to the standard drug Nystatin. niscpr.res.in |

| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Six Candida species | Lower MIC values than the reference drug fluconazole, indicating potent inhibition. mdpi.com |

Antiviral Activity

Isoxazole and its related heterocyclic structures have been investigated for their potential as antiviral agents. A series of new isatin (B1672199) derivatives were designed and synthesized, showing broad-spectrum antiviral activities against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com Certain compounds from this series displayed very low IC50 values, indicating high potency against these viruses. mdpi.com

Additionally, 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) have been evaluated for their ability to suppress the replication of influenza viruses A (H1N1 and H3N2). mdpi.com These compounds demonstrated an ability to reduce the infectivity of the virus, suggesting their potential as virucidal agents that act on extracellular virions. mdpi.com The antiviral activity was found to be dependent on the nature of the substituent at the C-4 position of the triazole ring. mdpi.com

| Compound Type | Virus Strain(s) | Activity/Finding |

| Isatin derivatives | Influenza virus (H1N1), Herpes simplex virus 1 (HSV-1), Coxsackievirus B3 (COX-B3) | High antiviral activity with IC50 values in the low micromolar range. mdpi.com |

| 1,2,3-triazole-containing lupinine derivatives | Influenza A/Vladivostok/2/09 (H1N1), Influenza A/Almaty/8/98 (H3N2) | Varied virucidal activity, with some compounds showing significant inhibition of the model viruses. mdpi.com |

Antitubercular Activity

The search for new antituberculosis agents has led to the investigation of various heterocyclic compounds, including those related to isoxazoles. A study focused on novel 3-phenyl-5-(1-phenyl-1H- niscpr.res.innih.govmdpi.comtriazol-4-yl)- niscpr.res.innih.govresearchgate.netoxadiazole derivatives as potential inhibitors of aminoacyl-tRNA synthetases in Mycobacterium tuberculosis. nih.gov One compound from this series showed significant inhibitory activity against mycobacterial MetRS and had a MIC of 12.5 µM against the M. tuberculosis H37Rv strain, while not being cytotoxic to human cell lines. nih.gov

In other research, new series of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones were synthesized and evaluated for their in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv. nih.gov Several compounds from these series were identified as potent inhibitors of M. tuberculosis growth. nih.gov Furthermore, a series of trifluoromethyl pyrimidinone compounds were identified in a whole-cell screen against Mycobacterium tuberculosis, with fifteen primary hits showing good potency. frontiersin.org

| Compound Type | Target/Strain | Activity/Finding |

| 3-phenyl-5-(1-phenyl-1H- niscpr.res.innih.govmdpi.comtriazol-4-yl)- niscpr.res.innih.govresearchgate.netoxadiazole derivatives | Mycobacterium tuberculosis H37Rv | One compound showed a MIC of 12.5 µM and inhibited mycobacterial MetRS. nih.gov |

| 5-methyl/trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones | Mycobacterium tuberculosis H37Rv | Several derivatives were found to be potent inhibitors of mycobacterial growth. nih.gov |

| Trifluoromethyl pyrimidinone compounds | Mycobacterium tuberculosis | Fifteen compounds identified with IC90 < 5 µM. frontiersin.org |

Anticancer and Antitumor Properties

The isoxazole ring is a key structural component in a variety of compounds that have been investigated for their anticancer and antitumor activities. mdpi.com These derivatives have shown promise in targeting various mechanisms involved in cancer cell proliferation and survival. mdpi.com

Antiproliferative Effects on Specific Cancer Cell Lines (e.g., Melanoma, Breast, Liver, Cervix, Prostate)

Research has demonstrated the antiproliferative effects of isoxazole-related structures on a range of cancer cell lines. A study on 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives revealed significant anticancer activity against Leukemia cell lines in the National Cancer Institute's 60-cell line screen. researchgate.net

Furthermore, novel 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their anticancer activity against liver (HepG-2), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. nih.gov One compound, in particular, showed significant cytotoxic activity and was a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). nih.gov This compound was found to induce apoptosis in 35.29% of MCF-7 cells and cause cell cycle arrest in the G2/M phase. nih.gov

Another study on novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates showed promising antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com The most effective compound against the MCF-7 cell line had an IC50 of 4.3 ± 0.11 µg/mL. mdpi.com

The table below summarizes the antiproliferative effects of these compounds on various cancer cell lines.

| Compound Type | Cancer Cell Line(s) | Activity/Finding |

| 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives | Leukemia | Significant anticancer activity observed. researchgate.net |

| 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one derivatives | Liver (HepG-2), Breast (MCF-7), Colorectal (HCT-116) | Potent cytotoxicity and EGFR inhibition, with one compound showing an IC50 of 0.19 ± 0.03 μM against EGFR. nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | Breast (MCF-7, MDA-MB-231) | The best antiproliferative effect against MCF-7 was an IC50 of 4.3 ± 0.11 µg/mL. mdpi.com |

Neuroprotective and CNS-Related Activities

Anticonvulsant Activity

The isoxazole core is a recognized pharmacophore in the design of anticonvulsant agents. Research into isoxazole derivatives has demonstrated their potential in managing seizures, primarily through modulation of ion channels and neurotransmitter systems.

A series of enaminones derived from 3- and 5-aminoisoxazoles have shown potent anti-maximal electroshock (MES) activity, a key indicator of efficacy against generalized tonic-clonic seizures. nih.gov Notably, some of these derivatives exhibited a significant protective index, suggesting a favorable therapeutic window. nih.gov For instance, the tert-butyl ester derivative in the 3-amino series demonstrated an oral ED50 of 28.1 mg/kg in rats, with a protective index greater than 17.8. nih.gov Interestingly, investigations into the mechanism of action for some of these active isoxazoles, including sodium channel binding studies and evaluations against pentylenetetrazole, bicuculline, and picrotoxin, have returned negative results, pointing towards a novel, yet unknown, mechanism of anticonvulsant action. nih.gov

Further studies have synthesized bicyclic isoxazole analogues and evaluated their antiepileptic activity against both electrically and chemically induced seizures. pharmahealthsciences.net Several of these analogues demonstrated significant anticonvulsant effects in both maximal electric shock and pentylenetetrazole models, with compounds featuring a nitrated aromatic ring at the 5-position and a hydroxyl-substituted phenyl ring at the 3-position of the isoxazole showing maximum protection. pharmahealthsciences.net More recently, novel benzo[d]isoxazole derivatives have been designed and synthesized as anticonvulsants that selectively block the voltage-gated sodium channel NaV1.1. acs.orgnih.gov The most potent of these compounds displayed a high level of protection against MES-induced seizures with an ED50 value of 20.5 mg/kg and a protective index of 10.3. nih.gov These findings underscore the potential of the isoxazole scaffold in the development of new antiepileptic drugs with specific molecular targets. nih.gov

Table 1: Anticonvulsant Activity of Selected Isoxazole Derivatives

| Compound Series | Test Model | Most Potent Compound Example | ED50 (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|---|

| 3-Aminoisoxazole Enaminones | MES (rat, po) | tert-butyl ester | 28.1 | >17.8 | nih.gov |

| Bicyclic Isoxazole Analogues | MES & PTZ (rat, po) | L-series (nitrated/hydroxylated) | Not specified | Not specified | pharmahealthsciences.net |

| Benzo[d]isoxazole Derivatives | MES (mouse, ip) | Z-6b | 20.5 | 10.3 | nih.gov |

Antidepressant-like Efficacy

The isoxazole moiety has also been explored for its potential in developing novel antidepressant agents. The structural versatility of the isoxazole ring allows for modifications that can target various pathways implicated in the pathophysiology of depression.

A review of the therapeutic potential of isoxazole-containing compounds highlights their antidepressant effects among a range of other biological activities. mdpi.com For example, novel heterocyclic tryptophan-hybrid derivatives incorporating an isoxazole ring have been investigated for their antidepressant and sedative activities. mdpi.com One such compound demonstrated significant antidepressant-like effects in preclinical models. mdpi.com The rationale behind exploring these hybrids often involves combining the known neuroactive properties of moieties like tryptophan with the versatile isoxazole scaffold to create new chemical entities with enhanced or novel pharmacological profiles.

While direct studies on the antidepressant potential of this compound are not yet available, the documented antidepressant activity of other isoxazole derivatives suggests that this chemical class is a promising area for further investigation in the search for new treatments for depressive disorders. researchgate.net

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. Several isoxazole derivatives have been identified as potent inhibitors of these enzymes.

A study focusing on isoxazoles as AChE inhibitors reported that a series of synthesized derivatives exhibited moderate inhibitory activity, with the most potent compound having an IC50 of 134.87 μM. nih.gov Molecular docking studies suggested that these isoxazole derivatives can bind to the periphery of the AChE active site. nih.gov In another investigation, novel benzisoxazole derivatives were developed as potent and selective AChE inhibitors. nih.gov Some of these compounds, particularly N-acetyl and morpholino derivatives, displayed outstanding selectivity for AChE over BChE, with IC50 values in the low nanomolar range (0.8 nM for the morpholino derivative) and selectivity ratios exceeding three orders of magnitude. nih.gov

Furthermore, hybrid molecules containing both 1,2,3-triazole and isoxazole moieties have been evaluated as dual AChE inhibitors. researchgate.netbenthamdirect.com Many of these compounds showed moderate to good inhibitory potency against AChE. Notably, one derivative, N-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(p-tolyl)isoxazole-3-carboxamide, was found to be a highly potent AChE inhibitor, being 12-fold more potent than the reference drug rivastigmine. researchgate.netbenthamdirect.com Molecular modeling suggested that this compound targets both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. researchgate.netbenthamdirect.com More recent research on indole-isoxazole carbohydrazide (B1668358) derivatives has also identified potent and selective AChE inhibitors, with one compound exhibiting an IC50 value of 29.46 ± 0.31 µM against AChE and no significant inhibition of BChE. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Isoxazole Derivatives

| Compound Series | Target Enzyme | Most Potent Compound Example | IC50 | Reference |

|---|---|---|---|---|

| Isoxazole Derivatives | AChE | Compound 9 | 134.87 μM | nih.gov |

| Benzisoxazole Derivatives | AChE | Morpholino derivative (1j) | 0.8 nM | nih.gov |

| 1,2,3-Triazole-Isoxazole Hybrids | AChE | Compound 5m | 12-fold more potent than rivastigmine | researchgate.netbenthamdirect.com |

| Indole-Isoxazole Carbohydrazides | AChE | Compound 5d | 29.46 ± 0.31 µM | nih.gov |

Antiprion Activity

Prion diseases are a group of fatal neurodegenerative disorders for which there are currently no effective treatments. The search for antiprion agents has explored a wide variety of chemical scaffolds. However, based on the available scientific literature, there is a notable lack of research specifically investigating the antiprion activity of this compound or closely related isoxazole derivatives. While the isoxazole scaffold is known for its diverse biological activities, its potential in the context of prion diseases appears to be an unexplored area of research.

Other Noteworthy Biological Activities

Antidiabetic Potential

The isoxazole ring has emerged as a promising scaffold in the development of novel antidiabetic agents. Various derivatives have shown efficacy in preclinical models through different mechanisms of action.

One study reported on novel isoxazole-based flavonoid derivatives that significantly improved glucose consumption in insulin-resistant HepG2 cells. researchgate.netnih.gov A lead compound, C45, exhibited an EC50 of 0.8 nM and was found to enhance the phosphorylation of AMP-activated protein kinase (AMPK) while reducing the levels of key gluconeogenesis enzymes, suggesting its potential mechanism of action is through the activation of the AMPK/PEPCK/G6Pase pathways. researchgate.netnih.gov Another investigation into trifluoromethylated flavonoid-based isoxazoles identified potent inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. nih.gov The most effective of these compounds demonstrated an IC50 value of 12.6 ± 0.2 μM, comparable to the positive control, acarbose. nih.gov

Furthermore, a series of dihydrothiazolo-isoxazole-5-one derivatives have been synthesized and evaluated for their in vivo antidiabetic activity. tandfonline.com Several of these compounds showed a significant glucose-lowering effect in a streptozotocin-nicotinamide induced diabetic mouse model, with an efficacy comparable to the standard drug pioglitazone, but without the associated weight gain. tandfonline.com Docking studies suggested that these compounds interact strongly with the PPAR-γ receptor. tandfonline.com Another study on novel isoxazole derivatives found that compounds with a halogenated or nitrated phenyl ring at the 5-position and a hydroxyl or amine substituted phenyl ring at the 3-position of the isoxazole ring exhibited significant in vitro antidiabetic action by promoting glucose uptake in yeast cells. journaljpri.com

Table 3: Antidiabetic Activity of Selected Isoxazole Derivatives

| Compound Series | Mechanism/Target | Most Potent Compound Example | Activity | Reference |

|---|---|---|---|---|

| Isoxazole-based Flavonoids | Glucose consumption in HepG2 cells | C45 | EC50 = 0.8 nM | researchgate.netnih.gov |

| Trifluoromethylated Flavonoid-based Isoxazoles | α-Amylase inhibition | Compound 3b | IC50 = 12.6 ± 0.2 μM | nih.gov |

| Dihydrothiazolo-isoxazole-5-ones | In vivo glucose lowering | Compounds 4j and 5c | Comparable to pioglitazone | tandfonline.com |

| Substituted Isoxazoles | Glucose uptake by yeast cells | Halogenated/nitrated derivatives | Significant activity | journaljpri.com |

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for new antimalarial agents. The isoxazole scaffold has been incorporated into various molecular frameworks to develop novel compounds with antiplasmodial activity.

Isoxazole-containing chalcones and their dihydropyrazole derivatives have been investigated for a range of biological activities, including antimalarial potential. mdpi.com These compounds combine the known antimalarial properties of the chalcone (B49325) moiety with the versatile isoxazole ring. In a different approach, isoxazolopyrimidine-based inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (DHODH) have been developed. nih.gov DHODH is a clinically validated target for antimalarial drug discovery, and several potent isoxazolopyrimidine analogues have been identified, with some showing in vivo antimalarial activity. nih.gov However, these compounds were found to be more rapidly metabolized than their triazolopyrimidine counterparts, which may limit their potential for single-dose treatment. nih.gov

While direct studies on the antimalarial activity of this compound are not available, the promising results from related isoxazole-containing compounds suggest that this chemical class warrants further exploration in the search for new and effective treatments for malaria. mdpi.com

Antiparasitic Activity

Isoxazole derivatives have been investigated for their potential to combat various parasitic infections. Research has demonstrated their efficacy against protozoan parasites such as Trypanosoma and Leishmania, which are responsible for significant human diseases.

A study evaluating a series of isoxazole and triazole derivatives for their in vitro anti-infective properties revealed notable antitrypanosomal activity. nih.gov One isoxazole analogue, in particular, demonstrated the most potent activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, with a half-maximal inhibitory concentration (IC50) value of 1.82 μM. nih.gov Other isoxazole compounds in the same study also showed significant activity against T. brucei. nih.gov

Furthermore, isoxazole-containing compounds have shown promise in the fight against leishmaniasis, a disease caused by Leishmania parasites. nih.gov A library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles was screened for antileishmanial activity against Leishmania donovani. nih.gov Several of these compounds exhibited remarkably better inhibition of both the promastigote and amastigote stages of the parasite when compared to the standard drug, Miltefosine. nih.gov The research indicated that the bioactivity of these isoxazole derivatives was not solely dependent on the presence of a nitro group. nih.gov In vivo evaluation of some of these compounds in a hamster model showed a significant reduction in the parasite load. nih.gov

**Table 1: Antitrypanosomal Activity of Selected Isoxazole Derivatives against *T. brucei***

| Compound | R1 Substituent | R2 Substituent | IC50 (μM) against T. brucei nih.gov |

|---|---|---|---|

| Isoxazole 1 | Methoxy (B1213986) on benzene (B151609) ring | Tertiary butyl ester | - |

| Isoxazole 3 | Methyl on benzene ring | Tertiary butyl ester | 1.82 |

| Isoxazole 4 | Methyl on benzene ring | Hydrazinocarbonyl | 10.38 |

Herbicide Safener Activity

In agriculture, herbicide safeners are crucial for protecting crops from the phytotoxic effects of herbicides without diminishing the herbicide's effectiveness against weeds. nih.govacs.orgacs.org Phenyl isoxazole derivatives have emerged as a promising class of compounds with significant safener activity. nih.govacs.orgacs.org

A study focused on a new class of substituted phenyl isoxazole derivatives designed to enhance crop tolerance to the herbicide acetochlor (B104951) (ACT). nih.govacs.orgacs.org The bioassay results indicated that most of the synthesized compounds provided a degree of protection against ACT-induced injury in corn. nih.govacs.orgacs.org This protective effect was achieved by increasing the corn's growth recovery, glutathione (B108866) content, and the activity of glutathione S-transferase, an enzyme crucial for detoxification. nih.govacs.orgacs.org Notably, one compound, designated I-20, demonstrated excellent safener activity against acetochlor toxicity, comparable to the commercial safener benoxacor. nih.govacs.org Structure-activity relationship analysis revealed that electron-withdrawing substituents on the phenyl isoxazole moiety enhanced the safening effect. acs.org

Another research effort designed and synthesized novel substituted oxazole (B20620) isoxazole carboxamides to act as herbicide safeners against chlorsulfuron (B1668881) injury. nih.gov The majority of these compounds displayed significant protection by enhancing glutathione content and glutathione S-transferase activity. nih.gov Molecular docking simulations suggested that these compounds could compete with the herbicide at the active site of the target enzyme, acetolactate synthase, explaining their protective effects. nih.gov

The mechanism by which safeners act often involves enhancing the metabolic ability of crops to break down herbicides. mdpi.com Safeners can induce the activity of detoxifying enzymes like glutathione S-transferases (GSTs). mdpi.comnih.gov

Table 2: Herbicide Safener Activity of Phenyl Isoxazole Derivatives against Acetochlor (ACT) in Corn

| Compound | Key Structural Feature | Safener Activity against ACT | Mechanism of Action |

|---|---|---|---|

| I-10 | R3 = CH3 on benzoxazine (B1645224) ring | Higher recovery of plant height than I-9 (R3 = H). acs.org | Increased glutathione content and glutathione S-transferase activity. nih.govacs.orgacs.org |

| I-20 | - | Excellent activity, comparable to commercial safener benoxacor. nih.govacs.org | Increased glutathione content and glutathione S-transferase activity. nih.govacs.orgacs.org |

Tyrosinase and Antioxidant Activities

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.govresearchgate.net Isoxazole derivatives have been identified as potential tyrosinase inhibitors and antioxidants. nih.govresearchgate.nettandfonline.comresearchgate.net

In one study, a series of new isoxazole compounds were synthesized and evaluated for their tyrosinase and antioxidant properties. nih.govresearchgate.nettubitak.gov.tr Several of the synthesized compounds exhibited tyrosinase enzyme inhibition, with IC50 values ranging from 61.47 ± 3.46 to 188.52 ± 5.85 μM. nih.govresearchgate.nettubitak.gov.tr The antioxidant potential of these compounds was also investigated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and CUPRAC (cupric reducing antioxidant capacity) methods. nih.govresearchgate.nettubitak.gov.tr The results showed that the functional groups attached to the isoxazole ring significantly influenced the biological properties of the compounds. nih.govresearchgate.nettubitak.gov.tr

Other research has explored isoxazole-5(4H)-one derivatives, which exhibit a broad spectrum of bioactivities, including antioxidant and tyrosinase inhibitory effects. researchgate.net A study on (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones reported potent tyrosinase inhibition, with the most active compound showing an IC50 value of 14.62 μM, which was more than twice as potent as the standard inhibitor, kojic acid (IC50 = 37.86 μM). researchgate.net Kinetic studies indicated that this compound acted as a competitive inhibitor, likely binding to the enzyme's active site. researchgate.net

The antioxidant activity of isoxazole derivatives is also a significant area of research. Disubstituted and trisubstituted isoxazoles have been reported to possess antioxidant properties. nih.gov

Table 3: Tyrosinase Inhibition and Antioxidant Activity of Selected Isoxazole Derivatives

| Compound/Derivative | Activity Type | Measurement | Result |

|---|---|---|---|

| Isoxazole Compound 12 | Antioxidant | DPPH Radical Scavenging | Best activity with SC50: 40.21 ± 2.71. nih.govresearchgate.nettubitak.gov.tr |

| Isoxazole Compound 12 | Antioxidant | CUPRAC | Greatest Cupric ion reducing effect: 1.233 ± 0.015 mg TEAC/mg. nih.govresearchgate.nettubitak.gov.tr |

| Isoxazole Compound 13 | Antioxidant | CUPRAC | Greatest Cupric ion reducing effect: 1.245 ± 0.019 mg TEAC/mg. nih.govresearchgate.nettubitak.gov.tr |

| (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-one (Compound 1m) | Tyrosinase Inhibition | IC50 | 14.62 ± 1.38 μM. researchgate.net |

| Kojic Acid (Reference) | Tyrosinase Inhibition | IC50 | 37.86 ± 2.21 μM. researchgate.net |

Impact of Substituent Modifications on Biological Activity

The biological profile of this compound derivatives can be finely tuned by altering the substituents at various positions on the molecule.

The isoxazole ring itself is a crucial component for the biological activity of many compounds, including the selective COX-2 inhibitor valdecoxib. ijpca.org The substitution pattern on the isoxazole ring plays a vital role in determining the pharmacological properties of these derivatives.

Research on 4,5-diphenyl-4-isoxazolines has shown that a methyl substituent at the C-3 position of the isoxazoline (B3343090) ring results in potent analgesic compounds with selectivity towards COX-2. nih.gov Molecular modeling studies have suggested that the C-3 methyl group is crucial for the selective inhibition of COX-2. nih.gov

In a different class of compounds, the replacement of a 2-carbomethoxy group with a 2-(3-methyl or 3-phenylisoxazol-5-yl) moiety in 8-thiabicyclo[3.2.1]octanes led to the development of potent and selective inhibitors of the Dopamine Transporter (DAT). elsevierpure.com This highlights the significant impact of the isoxazole ring and its substituents on biological targets.

Modifications to the phenyl ring at the 3-position of the isoxazole have been extensively studied to understand their impact on biological activity. The nature and position of the substituents on the phenyl ring are critical for the potency and selectivity of these compounds.

For anti-inflammatory and COX-2 inhibitory activity, the presence of a sulfonamide or methylsulfonyl group at the para-position of the phenyl ring is a well-established pharmacophore. nih.gov Valdecoxib, a potent and selective COX-2 inhibitor, features a p-sulfonamidophenyl group at this position. nih.gov SAR studies on chalcone derivatives have indicated that the presence of a methylsulfonyl group on the C-1 phenyl ring leads to better COX-2 inhibitory potency and selectivity. nih.gov

In the context of anticancer activity, isoxazoles with an electron-withdrawing group such as fluorine or trifluoromethyl on the phenyl ring have demonstrated excellent sPLA2 inhibitory activities, which is relevant for inflammatory diseases and cancer. nih.gov Furthermore, trifluoromethyl substituted derivatives have shown better growth inhibition activity against cancer cell lines compared to their methyl-substituted counterparts. nih.gov

For antimicrobial activity, the presence of electron-donating groups like methoxy and dimethylamino, or halogens like bromine on the C-5 phenyl ring, and electron-withdrawing groups like nitro and chlorine on the C-3 phenyl ring has been shown to enhance antibacterial activity. ijpca.org

The following table summarizes the effects of various substituents on the phenyl ring on the biological activity of isoxazole derivatives:

| Substituent on Phenyl Ring | Position | Biological Activity | Reference |

|---|---|---|---|

| -SO2NH2 (Sulfonamide) | para | Potent and selective COX-2 inhibition | nih.gov |

| -SO2CH3 (Methylsulfonyl) | para | Potent analgesic and anti-inflammatory, selective COX-2 inhibition | nih.gov |

| -F, -CF3 (Fluorine, Trifluoromethyl) | para | Promotes cytotoxicity and sPLA2 inhibitory activity | nih.gov |

| -Cl, -Br (Chlorine, Bromine) | Not specified | Significant anti-inflammatory activity, selective for COX-2 | nih.gov |

| -OCH3, -N(CH3)2, -Br | C-5 Phenyl | Enhanced antibacterial activity | ijpca.org |

| -NO2, -Cl | C-3 Phenyl | Enhanced antibacterial activity | ijpca.org |

The acetyl group at the 4-position of the isoxazole ring is a key feature of the parent compound. While extensive research has focused on modifications of the phenyl and isoxazole rings, the direct structure-activity relationship of modifying the acetyl group in this compound is not as widely documented in the available literature. However, general principles from related structures can provide some insights.

In a series of pyrazolo[1,5-a]pyrimidines, which are also heterocyclic compounds, modifications of substituents on the pyrimidine (B1678525) ring showed that 6,7-disubstitution provided the best activity for COX-2 inhibition. researchgate.net This suggests that the nature and size of substituents on the heterocyclic core can significantly influence activity.

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. These models are valuable tools in drug design for predicting the activity of new compounds and for understanding the physicochemical properties that are important for their biological effects.

Several QSAR studies have been conducted on isoxazole derivatives to elucidate the structural requirements for their biological activities.

In one study, a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles were synthesized and evaluated for their anti-inflammatory activity. A QSAR model was developed that showed a good correlation between the observed and predicted anti-inflammatory activity. nih.govingentaconnect.comresearchgate.net The best QSAR model indicated that the number of hydrogen bond acceptors (accpt HB) was a significant parameter, with a negative correlation to the anti-inflammatory activity. ingentaconnect.com This suggests that compounds with fewer hydrogen bond acceptors would exhibit higher anti-inflammatory activity. ingentaconnect.com

Another study focused on 3D-QSAR and molecular dynamics of isoxazole derivatives as Farnesoid X receptor (FXR) agonists. mdpi.com The developed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models demonstrated strong predictive ability. The contour maps from this study revealed that hydrophobicity at the R2 group and the presence of an electronegative group at the R3 group of the isoxazole derivatives were crucial for their agonistic activity. mdpi.com This information is valuable for the design of new and more potent FXR agonists. mdpi.com

These QSAR studies provide a rational basis for the design and optimization of isoxazole derivatives with improved biological activities.

Computational Chemistry and in Silico Investigations

Molecular Docking Studies to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to predict the interaction between a small molecule ligand and a protein target. For isoxazole (B147169) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.

Table 1: Representative Molecular Docking Applications for Isoxazole Derivatives

| Target Protein | Key Interactions Observed | Reference Type |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Hydrogen bonding with active site residues, hydrophobic interactions. | General finding for isoxazole derivatives |

| Carbonic Anhydrase | Coordination with the zinc ion in the active site, hydrogen bonds. | General finding for isoxazole derivatives |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the dynamic behavior of a system over time, providing insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

Density Functional Theory (DFT) Calculations for Electronic and Structural Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can provide detailed information about a molecule's geometry, electronic properties, and vibrational frequencies.

For isoxazole and its derivatives, DFT calculations have been employed to optimize molecular geometries, calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and predict spectroscopic properties. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and stability of a molecule. These calculations can also be used to understand the distribution of electron density and the molecular electrostatic potential, which are important for predicting intermolecular interactions. For 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone, DFT calculations would be crucial for understanding its electronic structure and reactivity.

Table 2: Typical Parameters Obtained from DFT Calculations for Isoxazole Derivatives

| Parameter | Significance |

|---|---|

| Optimized Geometry | Provides the most stable 3D structure of the molecule. |

| HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability. |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. Various computational models are used to predict properties such as oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes.

For many classes of organic molecules, including isoxazole derivatives, ADME properties have been predicted using a variety of software tools and web servers. These predictions are often based on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five. While specific ADME predictions for this compound are not published, it is expected that its properties would be evaluated based on its structural features to estimate its drug-likeness.

Table 3: Commonly Predicted In Silico ADME Properties

| Property | Description |

|---|---|

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. |

| Gastrointestinal (GI) Absorption | Prediction of the extent to which a compound is absorbed from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeability | Prediction of a compound's ability to cross the BBB and enter the central nervous system. |

Toxicity Prediction (e.g., hERG inhibition, general toxicity)

In silico toxicity prediction is another crucial step in early drug development to flag potentially toxic compounds. Computational models can predict various toxicity endpoints, including cardiotoxicity (such as hERG inhibition), hepatotoxicity, and mutagenicity.

The potential for a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern, as it can lead to life-threatening cardiac arrhythmias. In silico models are widely used to screen compounds for potential hERG liability. For isoxazole derivatives, as with any novel chemical entity, it would be standard practice to assess their potential for hERG inhibition and other toxicities using computational tools. Although no specific toxicity data for this compound is available in the public domain, such predictions would be essential for its development as a therapeutic agent.

Table 4: Key In Silico Toxicity Predictions

| Toxicity Endpoint | Significance |

|---|---|

| hERG Inhibition | Predicts the risk of cardiotoxicity. |

| Ames Mutagenicity | Predicts the potential of a compound to cause DNA mutations. |

| Hepatotoxicity | Predicts the risk of drug-induced liver injury. |

Preclinical and Clinical Implications

Lead Compound Identification and Optimization

The discovery of new therapeutic agents often begins with the identification of a "lead compound," a chemical entity that exhibits pharmacological or biological activity and serves as a starting point for drug design. ijddd.com Isoxazoles, a class of five-membered heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgnih.govresearchgate.net The scaffold of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone represents a classic trisubstituted isoxazole (B147169) core that is a common feature in many biologically active molecules.

Lead optimization is a critical phase in drug discovery that focuses on refining the structure of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.com For isoxazole derivatives, this process involves synthetic modifications to the core ring and its substituents. rsc.orgresearchgate.net The goal is to enhance the desired biological activity and improve its absorption, distribution, metabolism, and excretion (ADME) profile. danaher.com

A notable example in the optimization of isoxazole-based compounds is the work on derivatives of GW4064, a nonsteroidal farnesoid X receptor (FXR) agonist. nih.gov Although potent, GW4064 suffered from limited bioavailability and photoinstability. nih.gov Medicinal chemistry efforts focused on modifying the linker between the conserved trisubstituted isoxazole core and the terminal acidic group, leading to the identification of a large family of derivatives with improved ADME properties. nih.gov This highlights a common strategy: maintaining the core pharmacophore responsible for activity while altering other parts of the molecule to enhance its drug-like characteristics.

The optimization process is guided by structure-activity relationship (SAR) studies, which systematically evaluate how changes in a molecule's structure affect its biological activity. Computational methods such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics are frequently employed to guide the design of new analogs with improved properties. danaher.com

Table 1: Key Optimization Strategies for Lead Compounds

| Strategy | Objective | Example Application for Isoxazoles |

|---|---|---|

| Substituent Modification | Enhance potency, selectivity, and metabolic stability. | Altering the phenyl and methyl groups on the isoxazole ring to improve target binding. |

| Scaffold Hopping | Replace the core structure with a different one while retaining similar biological activity, often to improve properties or escape patent limitations. | Replacing the isoxazole core with another heterocycle to improve solubility. |

| Bioisosteric Replacement | Substitute a functional group with another that has similar physical or chemical properties to improve pharmacokinetics or reduce toxicity. | Replacing a carboxylic acid group with a tetrazole to increase oral bioavailability. |

| Structure-Based Design | Use the 3D structure of the biological target to design molecules that bind with high affinity and selectivity. | Designing isoxazole derivatives to fit precisely into the active site of a target enzyme. |

Challenges in Translating Isoxazole Research to Clinical Applications

Despite the vast therapeutic potential demonstrated in preclinical studies, the translation of isoxazole-based compounds from the laboratory to clinical use is fraught with challenges. frontiersin.org This "translational gap" is a common hurdle in drug development for many classes of compounds. nih.gov

One of the primary challenges is the complexity of manufacturing and characterization on a large scale. frontiersin.org Synthetic routes that are feasible in a research setting may not be cost-effective or scalable for commercial production. Furthermore, ensuring consistent quality and purity of the final drug product is a significant regulatory and technical hurdle. frontiersin.org

Understanding the in vivo behavior of these compounds is another major obstacle. Poor pharmacokinetic profiles, including low aqueous solubility, poor absorption, rapid metabolism, and off-target toxicity, are common reasons for the failure of drug candidates. nih.govfrontiersin.orgresearchgate.net For instance, the limited bioavailability of early isoxazole leads like GW4064 required extensive chemical modification to produce clinically viable candidates. nih.gov

The clinical trial process itself presents numerous difficulties. A significant percentage of clinical trials fail due to the inability to recruit and retain a sufficient number of participants. nih.gov Moreover, the inherent biological variability among patients means that a compound effective in a homogenous preclinical model may not show the same efficacy in a diverse human population. frontiersin.org The development of predictive biomarkers to identify patients most likely to respond to treatment is a critical, yet challenging, area of research. nih.gov

Strategies for Enhancing Bioavailability and Pharmacokinetic Properties

To overcome the challenges of poor drug-like properties, particularly low bioavailability, several strategies are employed during the lead optimization and formulation development stages. outsourcedpharma.com Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is critically dependent on aqueous solubility and membrane permeability. researchgate.net

Formulation-Based Strategies:

Many new chemical entities, including isoxazole derivatives, suffer from low aqueous solubility. outsourcedpharma.com Advanced formulation technologies can address this issue:

Particle Size Reduction : Techniques like jet mill micronization and nano-wet milling increase the surface area of the drug particles, which can improve the dissolution rate and, consequently, absorption. outsourcedpharma.com

Amorphous Solid Dispersions : Transforming the crystalline form of a drug into a higher-energy amorphous state can significantly enhance its solubility. Spray drying is a common method used to create amorphous solid dispersions, where the drug is molecularly dispersed within a polymer matrix. outsourcedpharma.com

Lipid-Based Delivery Systems : For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the aqueous environment of the gastrointestinal tract. outsourcedpharma.com These systems form fine oil-in-water emulsions upon gentle agitation, facilitating drug absorption.

Medicinal Chemistry Approaches:

Structural modification remains a cornerstone for improving pharmacokinetic properties. researchgate.net The integration of the isoxazole ring itself can be a strategic choice to enhance physicochemical properties. researchgate.net Further modifications can be made to:

Improve Solubility : Introducing polar functional groups or ionizable centers into the molecular structure.

Increase Permeability : Optimizing the lipophilicity of the molecule to balance solubility with the ability to cross cell membranes. The "rule of five" provides general guidelines for predicting the drug-likeness of a compound based on properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net

Block Metabolic Sites : Identifying and modifying sites on the molecule that are susceptible to rapid metabolism by enzymes, thereby increasing the drug's half-life.

By combining these advanced formulation techniques with rational medicinal chemistry design, researchers can significantly improve the chances of translating promising isoxazole-based lead compounds into effective clinical therapies. nih.govoutsourcedpharma.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Future Directions and Emerging Trends

Design of Multi-Targeted Therapies Incorporating the Isoxazole (B147169) Scaffold

The development of drugs that can simultaneously modulate multiple biological targets is a promising strategy for treating complex diseases like cancer, neurodegenerative disorders, and infections. rsc.orgnih.gov The isoxazole scaffold is well-suited for the design of such multi-targeted therapies due to its structural versatility, which allows for interaction with various biological pathways. rsc.org

Researchers are designing molecules that combine the isoxazole core with other pharmacophores to create single chemical entities that act on different targets. For instance, isoxazole derivatives have been explored as inhibitors of multiple enzymes or receptors involved in disease progression. ontosight.ainih.gov This approach aims to improve therapeutic efficacy and overcome drug resistance, a major challenge with single-target agents. nih.gov The development of dual-target small molecules for conditions like Alzheimer's disease, based on azaheterocycle scaffolds, highlights a parallel strategy that could be applied to isoxazole-based compounds. mdpi.com

Personalized Medicine Approaches based on Isoxazole Derivatives

The concept of personalized medicine, which involves tailoring medical treatment to the individual characteristics of each patient, is an emerging trend in isoxazole-based drug discovery. rsc.orgnih.gov The broad spectrum of biological activities exhibited by isoxazole derivatives, including anti-inflammatory, anticancer, and immunoregulatory effects, makes them attractive candidates for this approach. nih.govnih.gov

By developing a diverse library of isoxazole compounds, researchers can screen for molecules that are most effective against a specific patient's disease profile, which may be influenced by genetic or molecular factors. For example, specific isoxazole-based anticancer agents could be matched to patients whose tumors overexpress a particular enzyme or receptor that the compound inhibits. nih.gov The ability to fine-tune the structural and electronic properties of the isoxazole ring allows for the creation of derivatives with high selectivity and potency, which is crucial for developing targeted therapies with fewer side effects. rsc.orgnih.gov

Integration of Advanced Synthetic Techniques for Novel Isoxazole Libraries

The creation of large and diverse libraries of novel isoxazole derivatives for drug screening is being accelerated by the integration of advanced synthetic techniques. rsc.org These methods offer significant advantages over traditional synthetic approaches, including improved efficiency, higher yields, reduced reaction times, and better environmental sustainability. mdpi.comrsc.org

Key methodologies being employed include:

Transition metal-catalyzed cycloadditions: These reactions provide efficient and regioselective pathways to complex isoxazole structures. rsc.orgnih.gov

Green Chemistry Approaches: The use of environmentally benign solvents like water and catalysts reduces the generation of hazardous waste. mdpi.comrsc.org

Microwave-Induced Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields for the synthesis of various substituted isoxazoles. nih.gov

Ultrasonic Irradiation: Sonochemistry has emerged as a green and effective technique for synthesizing isoxazole-based molecules, offering enhanced reaction efficiency and reduced energy consumption. mdpi.com

These advanced methods facilitate the rapid generation of novel compounds, enabling more extensive structure-activity relationship (SAR) studies and increasing the probability of discovering new therapeutic leads. nih.gov

Exploration of Isoxazole-Natural Product Hybrids

Combining the isoxazole scaffold with natural products is a promising strategy for developing new therapeutic agents with enhanced potency and novel mechanisms of action. nih.govmdpi.com Natural products offer significant structural diversity and biological activity, and modifying them with an isoxazole ring can improve their pharmacological properties. symc.edu.cngalaxymineraltransport.com

Researchers have successfully created hybrid molecules from various natural products, demonstrating improved activity in several areas, particularly cancer treatment. mdpi.com For example, introducing an isoxazole moiety to natural compounds like curcumin (B1669340) and andrographolide (B1667393) has resulted in derivatives with significantly increased cytotoxicity against cancer cell lines compared to the parent compounds. mdpi.com

| Natural Product Scaffold | Resulting Hybrid Activity | Reference |

|---|---|---|

| Maslinic Acid / Oleanolic Acid | Showed remarkable anti-cancer activity against EMT-6 and SW480 cancer cell lines. | nih.govmdpi.com |

| Curcumin | An isoxazole derivative showed more significant cytotoxicity against the MCF7 breast cancer cell line (IC₅₀ = 3.97 µM) compared to curcumin (IC₅₀ = 21.89 µM). | mdpi.com |

| Andrographolide | Isoxazole derivatives exhibited significant cytotoxicity against HCT15, HeLa, and DU145 cancer cell lines. | nih.govmdpi.com |

| Harmine | Derivatives containing isoxazoline (B3343090) were assessed for cytotoxicity against MCF7 breast cancer and HCT116 colon cancer cells. | nih.govmdpi.com |

New Applications in Other Biomedical Fields

While the anti-inflammatory and anticancer properties of isoxazoles are well-documented, research is expanding into other biomedical applications. The unique chemical properties of the isoxazole ring make it a versatile scaffold for developing agents with novel therapeutic and diagnostic functions. ijpca.orgbohrium.com

One emerging area is the development of immunoregulatory agents. Certain isoxazole derivatives have been shown to possess not only immunosuppressive but also immunostimulatory properties, suggesting potential applications in treating autoimmune diseases or as adjuvants to boost vaccine efficacy. nih.govmdpi.com

Another novel application is in the field of medical imaging. Researchers have synthesized 18F-labeled fluorinated analogues of isoxazole-containing compounds, such as Valdecoxib. researchgate.net These radiotracers have potential for use in Positron Emission Tomography (PET) imaging to visualize and study biological processes, such as the activity of cyclooxygenase-2 (COX-2) enzymes in vivo, which could aid in disease diagnosis and monitoring. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone, and how is reaction progress monitored?